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For Researchers, Scientists, and Drug Development Professionals

Sapanisertib (also known as TAK-228), a potent and selective dual inhibitor of mTORC1 and

mTORC2, has been the subject of numerous clinical trials across a range of malignancies. This

guide provides a comprehensive comparison of Sapanisertib's clinical trial results with

alternative therapies, supported by detailed experimental data and methodologies.

The PI3K/AKT/mTOR Signaling Pathway and
Sapanisertib's Mechanism of Action
Sapanisertib exerts its therapeutic effect by targeting the phosphatidylinositol 3-kinase

(PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway. This

pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its

dysregulation is a common feature in many cancers.[1][2][3] Sapanisertib's dual inhibition of

both mTORC1 and mTORC2 complexes offers a more complete blockade of this pathway

compared to earlier mTOR inhibitors, known as rapalogs, which primarily target mTORC1.[4]
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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Sapanisertib on

mTORC1 and mTORC2.

Sapanisertib in Refractory Metastatic Renal Cell
Carcinoma (mRCC)
A key area of investigation for Sapanisertib has been in patients with mRCC who have

progressed on standard therapies.

Experimental Protocol: NCT03097328
This Phase II, multicenter, single-arm trial evaluated the efficacy of Sapanisertib in patients

with treatment-refractory mRCC.[5][6][7][8]

Patient Population: Patients with mRCC of any histology that had progressed on standard

therapies, including prior mTOR inhibitors.

Intervention: Sapanisertib administered orally at a dose of 30 mg once weekly.[5][7]

Primary Endpoint: Objective Response Rate (ORR) according to RECIST 1.1 criteria.[5][7][9]

Secondary Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS).[9]
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Caption: Experimental workflow for the NCT03097328 clinical trial.
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Sapanisertib Performance and Comparison with
Alternatives in Refractory mRCC
The NCT03097328 trial demonstrated minimal activity of Sapanisertib monotherapy in this

heavily pre-treated patient population.[5][6][7] The following tables compare the efficacy and

safety of Sapanisertib with other approved therapies for refractory mRCC.

Table 1: Efficacy of Sapanisertib vs. Alternative Therapies in Refractory mRCC

Therapy Trial
Objective
Response
Rate (ORR)

Median
Progression-
Free Survival
(PFS) (months)

Median Overall
Survival (OS)
(months)

Sapanisertib NCT03097328 5.3%[5][7] 2.5[5][7] Not Reported

Everolimus RECORD-1 1% 4.9[10] 14.8

Axitinib AXIS 19% 6.7 20.1

Cabozantinib METEOR 17%[11] 7.4[11] 21.4

Lenvatinib +

Everolimus
Phase II 43%[11] 14.6[5][11][12] 25.5[12]

Table 2: Common Grade 3/4 Adverse Events of Sapanisertib vs. Alternative Therapies in

Refractory mRCC
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Therapy Most Common Grade 3/4 Adverse Events

Sapanisertib
Hyperglycemia, Maculopapular Rash, Asthenia,

Stomatitis

Everolimus
Stomatitis, Anemia, Hyperglycemia, Fatigue,

Pneumonitis[10]

Axitinib
Hypertension, Diarrhea, Fatigue, Hand-foot

syndrome[7][13]

Cabozantinib
Hypertension, Diarrhea, Fatigue, Palmar-plantar

erythrodysesthesia

Lenvatinib + Everolimus Diarrhea, Fatigue, Hypertension, Stomatitis

Sapanisertib in Combination Therapies for
Advanced Solid Tumors
Given its modest single-agent activity in some settings, Sapanisertib has been explored in

combination with other anti-cancer agents to enhance its efficacy.

Experimental Protocol: NCT03017833 (Sapanisertib +
Metformin)
This Phase I dose-escalation study evaluated the safety, tolerability, and preliminary efficacy of

Sapanisertib in combination with metformin in patients with advanced solid tumors harboring

mTOR/AKT/PI3K pathway alterations.[4][10][14][15][16]

Patient Population: Patients with advanced/metastatic, recurrent, or refractory solid tumors.

[15]

Intervention: Sapanisertib (3mg or 4mg daily) combined with metformin (500mg - 1500mg,

once to three times daily). A 14-day titration period for metformin was included in the first

cycle.[4][14][16]

Primary Endpoint: Determine the Maximum Tolerated Dose (MTD) and Dose-Limiting

Toxicities (DLTs).[14][15]
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Secondary Endpoint: Preliminary anti-tumor efficacy per RECIST 1.1.[10][14]

Experimental Protocol: NCT02159989 (Sapanisertib +
Ziv-aflibercept)
This Phase I trial investigated the safety and best dose of Sapanisertib in combination with

ziv-aflibercept, a VEGF inhibitor, in patients with recurrent, metastatic, or unresectable solid

tumors.[17]

Patient Population: Patients with recurrent, metastatic, or unresectable solid tumors.

Intervention: Sapanisertib administered orally on days 2-4, 9-11, 16-18, and 23-25 of a 28-

day cycle, in combination with ziv-aflibercept administered intravenously on days 1 and 15.

[17]

Primary Endpoint: Evaluate safety, tolerability, and determine the MTD.[17]

Secondary Endpoint: Early indication of efficacy by tumor size evaluation.[17]

Sapanisertib Combination Therapy Performance
Table 3: Efficacy of Sapanisertib Combination Therapies in Advanced Solid Tumors

Combination Trial
Patient
Population

Objective
Response
Rate (ORR)

Disease
Control Rate
(DCR)

Sapanisertib +

Metformin
NCT03017833

Advanced Solid

Tumors
17% 60%[4]

Sapanisertib +

Ziv-aflibercept
NCT02159989

Advanced Solid

Tumors
4% 78%

Sapanisertib in Rapalog-Resistant Pancreatic
Neuroendocrine Tumors (PNETs)
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Sapanisertib was also evaluated in patients with advanced PNETs who had progressed on

prior rapalog therapy.

Experimental Protocol: ECOG-ACRIN EA2161
(NCT02893930)
This was a two-stage, Phase II trial of Sapanisertib in patients with rapalog-resistant PNETs.

Patient Population: Patients with rapalog-resistant advanced pancreatic neuroendocrine

tumors.

Intervention: Sapanisertib 3 mg administered orally once daily in 28-day cycles.

Primary Endpoint: Objective tumor response.

The trial was terminated after the first stage as no objective responses were observed.

Comparison with Alternatives in Rapalog-Resistant
PNETs
For patients with PNETs progressing after rapalog therapy, several options exist.

Table 4: Efficacy of Alternative Therapies in Advanced PNETs

Therapy Trial
Objective
Response Rate
(ORR)

Median
Progression-Free
Survival (PFS)
(months)

Everolimus RADIANT-3 - 11.0

Sunitinib Phase III 9.3% 11.4

PRRT (177Lu-

DOTATATE)
NETTER-1 18% 20.0

Everolimus + PRRT

(sequence)
SeqEveRIV

6.0% (Everolimus),

22.6% (PRRT)[3]

16.1 (Everolimus),

24.5 (PRRT)[3]
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Summary and Future Directions
Clinical trial data to date suggest that Sapanisertib monotherapy has limited efficacy in heavily

pretreated populations with refractory mRCC and rapalog-resistant PNETs. However, in

combination with other agents, such as metformin and ziv-aflibercept, it has shown promising

disease control rates in various advanced solid tumors. The safety profile of Sapanisertib is

generally manageable, with hyperglycemia and rash being common toxicities.

Future research should focus on identifying predictive biomarkers to select patients most likely

to benefit from Sapanisertib, both as a single agent and in combination regimens. Further

investigation into novel combination strategies is also warranted to enhance its anti-tumor

activity. Comparing Sapanisertib directly with current standards of care in well-designed

randomized controlled trials will be crucial to definitively establish its role in the treatment

landscape of various cancers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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